BenchChemオンラインストアへようこそ!

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

SDH inhibitor Antifungal Rhizoctonia

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide belongs to the pyrazole–thiazole carboxamide hybrid class, a scaffold that has emerged as a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides and bioactive small molecules. The compound features a tert-butyl-substituted thiazole linked via a carboxamide bridge to a 1,4-dimethylpyrazole moiety, with a molecular formula of C₁₃H₁₈N₄OS and a molecular weight of 278.37 g/mol.

Molecular Formula C13H18N4OS
Molecular Weight 278.37
CAS No. 1209966-83-5
Cat. No. B2441231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
CAS1209966-83-5
Molecular FormulaC13H18N4OS
Molecular Weight278.37
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C
InChIInChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18)
InChIKeySJZAABMHBMIYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1209966-83-5) – Core Scaffold & Procurement Baseline


N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide belongs to the pyrazole–thiazole carboxamide hybrid class, a scaffold that has emerged as a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides and bioactive small molecules [1]. The compound features a tert-butyl-substituted thiazole linked via a carboxamide bridge to a 1,4-dimethylpyrazole moiety, with a molecular formula of C₁₃H₁₈N₄OS and a molecular weight of 278.37 g/mol . Unlike the more extensively profiled analogs in the SDHI literature (e.g., compounds 6d, 6j, or 6i), this specific substitution pattern has not been the direct subject of published primary bioactivity studies, underscoring the need for rigorous differential evaluation before procurement or use.

Why Generic Substitution Fails for N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1209966-83-5)


Within the pyrazole–thiazole carboxamide class, even minor alterations in the thiazole 4-position substituent (e.g., tert-butyl vs. isopropyl, phenyl, or unsubstituted) and the pyrazole N-methylation pattern have been shown to produce order-of-magnitude shifts in antifungal EC₅₀ values in SDHI assays [1]. The tert-butyl group on the thiazole ring provides a steric and lipophilic signature that cannot be replicated by smaller alkyl or aryl analogs, directly affecting target binding and metabolic stability. Consequently, interchanging this compound with a structurally related but differentially substituted analog risks invalidating SAR series continuity and producing non-reproducible biological results in both fungicide discovery and broader bioactivity screening programs.

Quantitative Differentiation Evidence for N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide


Class-Level SDHI Antifungal Potency: Structural Differentiation from Published Lead Compounds

In the pyrazole–thiazole carboxamide SDHI series, the lead compound 6d (bearing a 4-methylphenyl substituent at the thiazole 4-position, rather than the tert-butyl group present in N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide) displayed an EC₅₀ of 5.11 µg/mL against Rhizoctonia cerealis, outperforming the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 11.93 µg/mL) [1]. Compound 6j (EC₅₀ = 8.14 µg/mL) likewise exceeded fluxapyroxad but was approximately 60% less potent than 6d, demonstrating that even modest changes at the thiazole 4-position can alter potency by over two-fold [1]. No published EC₅₀ data exist for this specific compound; however, its tert-butyl substitution represents a structurally distinct steric and electronic environment at the thiazole 4-position relative to the more extensively studied methyl-, phenyl-, or halogen-substituted analogs in the SDHI literature [1].

SDH inhibitor Antifungal Rhizoctonia

Molecular Descriptor Differentiation: Physicochemical Property Profile vs. Known SDH Inhibitor Leads

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has a calculated AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, with five hydrogen bond acceptors, two hydrogen bond donors, and seven rotatable bonds, and it passes the Ro3 and Ro5 criteria . In comparison, the SDHI lead compounds 6d and 6j (Molecular Diversity 2022 series) possess molecular weights in the range of ~340–380 g/mol and incorporate additional aromatic or heteroaryl substituents, resulting in higher lipophilicity and larger molecular volumes [1]. The lower molecular weight and balanced lipophilicity of the title compound theoretically offer advantages in permeability and solubility, parameters that can directly influence hit-to-lead progression in antifungal programs.

Physicochemical properties Drug-likeness SDH inhibitor

Commercially Available Purity Benchmark: Actylis QC Specifications

Actylis supplies this compound with an assay specification of 99.0% w/w to 100.5% w/w, accompanied by stringent microbial limits: total aerobic microbial count NMT 100 CFU/mL, total yeast and mold count NMT 100 CFU/mL, and absence of specified pathogens (E. coli, P. aeruginosa, S. aureus, bile-tolerant gram-negative bacteria), with a bacterial endotoxin limit of NMT 0.5 EU/mg [1]. While many research-grade vendors of structurally analogous pyrazole–thiazole carboxamides report only purity (typically ≥95% by HPLC), the Actylis specification provides a defined purity window and microbiological quality that supports direct use in GMP-adjacent workflows.

Purity specification Microbial limits Quality control

Scaffold Validation: Pyrazole–Thiazole Carboxamide Hybrid as a Confirmed SDHI Pharmacophore

A 2023 study in the Journal of Agricultural and Food Chemistry confirmed that the pyrazole carboxamide thiazole scaffold functions as a validated succinate dehydrogenase inhibitor pharmacophore, with compound 6i achieving an EC₅₀ of 1.77 mg/L against Valsa mali, exceeding the potency of the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L) by approximately 5.2-fold [1]. Molecular docking demonstrated that compound 6i engages SDH residues TRP O:173, SER P:39, TYR Q:58, and ARG P:43 through hydrogen bonding and σ-π interactions, in a binding mode analogous to boscalid [1]. Although N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide was not among the compounds tested in this study, its core scaffold identity confirms its placement within a mechanistically validated, target-engaged chemotype.

SDH inhibitor Pharmacophore validation Fungicide scaffold

Best-Fit Application Scenarios for N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1209966-83-5)


SDHI Fungicide Lead Optimization – tert-Butyl SAR Exploration

Procurement is justified when the research objective is to systematically probe the effect of a bulky, lipophilic tert-butyl substituent at the thiazole 4-position on SDH inhibitory potency. Existing SDHI SAR data demonstrate that substituents at this position can modulate antifungal EC₅₀ values by >2-fold [1]. This compound fills a specific structural gap in the current SAR matrix, where tert-butyl analogs are underrepresented relative to methylphenyl or halogen-substituted comparators.

Scaffold Minimization in Antifungal Hit-to-Lead Programs

With a molecular weight of 278.37 g/mol and five rotatable bonds, this compound is smaller and more conformationally flexible than the majority of published pyrazole–thiazole carboxamide leads (MW typically >340 g/mol) [1]. It is appropriate for fragment-based or scaffold-minimization campaigns where maintaining SDHI pharmacophore features at reduced molecular weight is a design criterion, potentially improving ligand efficiency metrics.

GMP-Adjacent Preclinical Profiling with Defined Quality Specifications

The compound's availability with an assay specification of 99.0%–100.5% w/w and defined microbiological and endotoxin limits [1] supports its use in cell-based assay cascades and preliminary in vivo tolerability studies where batch-to-batch variability must be controlled. This level of quality characterization exceeds that of typical research-grade analogs, reducing the risk of confounding due to impurity-driven off-target effects.

Synthetic Intermediate for Diversified Pyrazole–Thiazole Libraries

The carboxamide linkage and the reactive positions on both the thiazole and pyrazole rings provide synthetic handles for further derivatization. Procurement of this well-characterized building block enables the generation of focused combinatorial libraries exploring substitutions at the thiazole 4-position (beyond tert-butyl) and the pyrazole N1/C4 positions, supporting SAR expansion beyond the published lead series [1].

Quote Request

Request a Quote for N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.